4-O-Tetrahydropyranyl Triamterene
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Overview
Description
Preparation Methods
The synthesis of 4-O-Tetrahydropyranyl Triamterene involves several steps, typically starting with the preparation of the pteridine core followed by the introduction of the oxan-2-yloxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
4-O-Tetrahydropyranyl Triamterene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Scientific Research Applications
4-O-Tetrahydropyranyl Triamterene is valuable for studying molecular interactions and developing innovative technologies. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays to study enzyme interactions and protein functions.
Medicine: Investigated for potential therapeutic uses, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism by which 4-O-Tetrahydropyranyl Triamterene exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate enzyme activity, protein functions, and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-O-Tetrahydropyranyl Triamterene include other pteridine derivatives and oxan-2-yloxyphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. The unique combination of the pteridine core and oxan-2-yloxyphenyl group in this compound makes it distinct and valuable for specific research applications.
Properties
IUPAC Name |
6-[4-(oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c18-14-12(21-13-15(19)23-17(20)24-16(13)22-14)9-4-6-10(7-5-9)26-11-3-1-2-8-25-11/h4-7,11H,1-3,8H2,(H6,18,19,20,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXWYZDAJBZSIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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